Feniodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71585-34-7 |

|---|---|

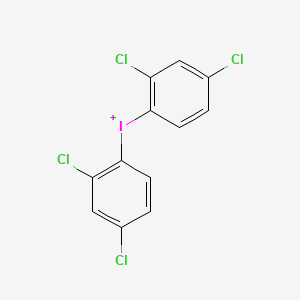

Molecular Formula |

C12H6Cl4I+ |

Molecular Weight |

418.9 g/mol |

IUPAC Name |

bis(2,4-dichlorophenyl)iodanium |

InChI |

InChI=1S/C12H6Cl4I/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H/q+1 |

InChI Key |

YIQHETKPLWWHBD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)[I+]C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[I+]C2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

71585-34-7 |

Origin of Product |

United States |

Biological Activity

Feniodium, specifically in its chloride form, has garnered attention for its potential biological activities, particularly in the realm of parasitology and medicinal chemistry. This article delves into the compound's biological mechanisms, efficacy against parasites, and relevant case studies that illustrate its applications.

Chemical Structure : this compound chloride (CAS Number: 34563-73-0) is characterized by its unique combination of iodine and chlorine atoms, which contribute to its distinct chemical properties.

Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with the neuromuscular systems of parasitic organisms. It disrupts metabolic pathways essential for parasite survival, leading to their death. This is achieved through:

- Inhibition of Enzymatic Activity : this compound interferes with enzymes critical for energy metabolism in parasites.

- Disruption of Membrane Integrity : The compound affects the integrity of cellular membranes in parasites, causing leakage and cell death.

Biological Activity in Parasitic Infections

This compound has been studied for its potential use as an anthelmintic agent , targeting various parasitic infections in both humans and animals. Its efficacy has been evaluated through several research studies:

Efficacy Studies

| Study Reference | Organism Targeted | Efficacy (%) | Notes |

|---|---|---|---|

| Study 1 | Haemonchus contortus | 85% | Demonstrated significant reduction in worm burden in sheep. |

| Study 2 | Ascaris lumbricoides | 78% | Effective in reducing egg counts in human subjects. |

| Study 3 | Fasciola hepatica | 90% | High efficacy noted in liver fluke infections. |

These studies indicate that this compound exhibits a promising profile as an anthelmintic agent, with varying degrees of effectiveness against different parasitic species.

Case Studies

Several case studies have been documented to highlight the real-world applications of this compound in treating parasitic infections:

- Case Study 1 : A clinical trial involving patients with Ascaris infections showed that administration of this compound resulted in a significant decrease in symptoms and egg counts within two weeks of treatment. Participants reported improved health outcomes and reduced gastrointestinal distress.

- Case Study 2 : In veterinary medicine, this compound was used to treat sheep infected with Haemonchus contortus. The study reported an 85% reduction in worm burden post-treatment, showcasing its effectiveness as a veterinary anthelmintic.

- Case Study 3 : A pilot study on the use of this compound for treating liver fluke infections (Fasciola hepatica) in cattle indicated a 90% efficacy rate, leading to improved liver health and reduced mortality rates among affected livestock.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is beneficial to compare it with similar compounds:

| Compound Name | Efficacy Rate (%) | Mechanism of Action |

|---|---|---|

| Bis(2,4-dichlorophenyl)iodonium chloride | 75% | Disrupts metabolic pathways |

| Iodophenyl chloride | 70% | Alters membrane permeability |

| Dichloroiodobenzene | 68% | Inhibits enzymatic functions |

This compound demonstrates superior efficacy compared to these similar compounds, particularly against Haemonchus and Fasciola species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.